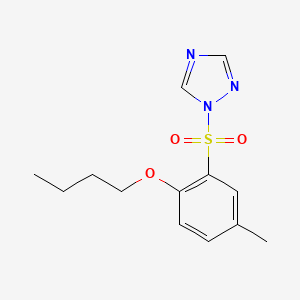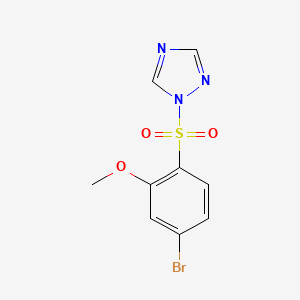
Basic Red 27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Basic Red 27, also known as C.I. 45100, is a synthetic dye belonging to the xanthene class. It is widely used in various industries, including cosmetics, textiles, and biological staining. The compound is known for its vibrant red hue and is often utilized in products such as lipsticks, blushers, and other makeup items .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Basic Red 27 typically involves the condensation of phthalic anhydride with resorcinol in the presence of a zinc chloride catalyst. The reaction is carried out under reflux conditions, leading to the formation of fluorescein, which is then brominated to yield Basic Red 27.
Industrial Production Methods: In industrial settings, the production of Basic Red 27 follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Basic Red 27 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Basic Red 27 can be reduced to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions, particularly halogenation, where bromine atoms are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Halogenation reactions typically involve bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Various oxidized derivatives of Basic Red 27.
Reduction: Leuco Basic Red 27.
Substitution: Halogenated derivatives of Basic Red 27
Applications De Recherche Scientifique
Basic Red 27 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties under different pH conditions.
Biology: Employed in staining techniques for microscopy, particularly in highlighting cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the textile industry for dyeing fabrics and in the cosmetics industry for coloring products
Mécanisme D'action
The mechanism of action of Basic Red 27 involves its ability to interact with biological molecules through electrostatic and hydrophobic interactions. The dye’s structure allows it to bind to cellular components, making it useful in staining techniques. In photodynamic therapy, Basic Red 27 generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells .
Comparaison Avec Des Composés Similaires
- Basic Red 1
- Basic Red 118
- Basic Blue 41
- Basic Blue 9 (Methylene Blue)
Comparison: Basic Red 27 is unique due to its specific xanthene structure, which imparts distinct fluorescence properties. Compared to other basic dyes, Basic Red 27 offers superior brightness and intensity of color. Its ability to fluoresce under light exposure makes it particularly valuable in applications requiring visual detection .
Propriétés
Numéro CAS |
12221-53-3 |
|---|---|
Formule moléculaire |
C23H25ClN3.H2PO4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173041.png)

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173046.png)

![1-[(3,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173053.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173056.png)

